(R)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 5-position and an aminoethanol moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: Introduction of the methoxy group at the 5-position of the pyridine ring.
Aminoethanol Addition: The aminoethanol moiety is introduced at the 2-position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions at the amino or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(5-hydroxypyridin-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
®-2-Amino-2-(3-methoxypyridin-5-yl)ethan-1-ol: Similar structure but with different substitution positions on the pyridine ring.
®-2-Amino-2-(5-methoxypyridin-4-yl)ethan-1-ol: Similar structure but with the aminoethanol moiety at a different position.
Uniqueness
®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-2-6(3-10-4-7)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChI Key |
STCAXBMTRNGOMZ-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CN=CC(=C1)[C@H](CO)N |
Canonical SMILES |
COC1=CN=CC(=C1)C(CO)N |
Origin of Product |
United States |
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